Ethyl N,N-diethyloxamate

Description

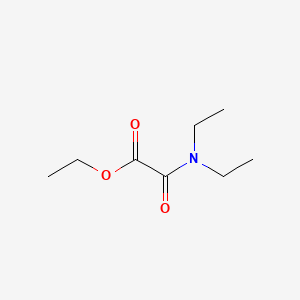

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(diethylamino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-4-9(5-2)7(10)8(11)12-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VABKVSWGYZESTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202457 | |

| Record name | Ethyl N,N-diethyloxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-58-5 | |

| Record name | Ethyl 2-(diethylamino)-2-oxoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5411-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N,N-diethyloxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005411585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5411-58-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N,N-diethyloxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of Ethyl N,n Diethyloxamate and Analogous Oxamates

Directed Synthesis of Advanced Derivatives via Ethyl N,N-Diethyloxamate

The unique structural arrangement of Ethyl N,N-diethyloxamate, possessing both an α-keto group and an amide, makes it a valuable starting material for creating more complex molecules. It can act as a key electrophilic component in reactions designed to build sophisticated α-keto amide frameworks.

Preparation of N,N-Dialkyl α-Keto Amides

Ethyl N,N-diethyloxamate has been successfully employed as a precursor for the synthesis of a series of more advanced N,N-dialkyl α-keto amides. acs.org In a documented synthetic method, Ethyl N,N-diethyloxamate is treated with the dilithio dianions of para-substituted phenoxyacetic acids. acs.org This reaction, conducted in tetrahydrofuran (B95107) (THF), facilitates the formation of N,N-diethyl-3-phenoxy-2-oxopropanamides. acs.org The process allows for the introduction of a phenoxyacetyl group, effectively elongating the carbon chain and yielding a more complex α-keto amide structure. acs.org

This methodology has been used to prepare various derivatives, demonstrating the utility of Ethyl N,N-diethyloxamate as a foundational building block. acs.org

Table 1: Synthesis of N,N-Dialkyl α-Keto Amides from Ethyl N,N-Diethyloxamate Reaction of dilithio dianions of para-substituted phenoxyacetic acids with Ethyl N,N-diethyloxamate. acs.org

| Phenoxyacetic Acid Precursor (para-substituent) | Resulting α-Keto Amide Product |

| Phenoxyacetic acid | N,N-diethyl-2-oxo-3-phenoxypropanamide |

| 4-Methylphenoxyacetic acid | N,N-diethyl-3-(4-methylphenoxy)-2-oxopropanamide |

Participation in Multicomponent and Cascade Organic Transformations

A review of the scientific literature did not yield specific examples of Ethyl N,N-diethyloxamate participating in multicomponent or cascade organic transformations. While the functional groups present in the molecule are theoretically amenable to such reactions, documented instances of its use as a substrate in these specific complex reaction sequences are not prominently reported in the searched sources.

Reactivity Profiles and Mechanistic Investigations of Ethyl N,n Diethyloxamate

Nucleophilic Substitution Reactions Involving the Ester Functionality

The ester group in Ethyl N,N-diethyloxamate is susceptible to nucleophilic acyl substitution, a fundamental reaction class in organic chemistry. libretexts.orgmasterorganicchemistry.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the substitution of the ethoxy group. libretexts.org

The general mechanism proceeds through a tetrahedral intermediate. The reaction can be catalyzed by either acid or base. libretexts.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by a weaker nucleophile. libretexts.org

A common example is the hydrolysis of the ester to form the corresponding carboxylic acid, which occurs under basic conditions in a process known as saponification. masterorganicchemistry.com Another typical nucleophilic substitution is the reaction with amines to produce amides. For instance, the reaction of Ethyl N,N-diethyloxamate with primary amines can yield N-substituted oxalamides. mdpi.com

Condensation Reaction Chemistry and Substrate Scope

Condensation reactions are those in which two molecules combine, usually with the elimination of a small molecule like water or ethanol. libretexts.org Ethyl N,N-diethyloxamate participates in various condensation reactions, acting as a key building block for more complex molecules. cymitquimica.comlookchem.com

One notable application is in the Guareschi-Thorpe reaction. An equimolar mixture of acetone, diethyloxalate, and sodium methoxide (B1231860) can be stirred in methanol (B129727) to produce a methylpyruvate intermediate. Subsequent addition of cyanoacetamide and acetic acid leads to the formation of a substituted amino isonicotinic acid. atlanchimpharma.com

Ethyl N,N-diethyloxamate is also utilized in Claisen-type condensations. For example, it has been used as a substitute for ethyl formate (B1220265) in the Claisen condensation step for the synthesis of α,β-unsaturated diazoketones, leading to improved yields. chim.itresearchgate.net The reaction involves the condensation of a ketone with the ester in the presence of a base to form a 1,3-dicarbonyl compound, which is a precursor to the diazoketone. researchgate.net

The scope of condensation reactions involving Ethyl N,N-diethyloxamate is broad, including its use in the synthesis of heterocyclic compounds. researchgate.net For instance, it can react with anthranilamide upon heating to form N-(2-Carbamoyl-phenyl)-oxalamic acid ethyl ester. dcu.ie

Intramolecular and Intermolecular Reaction Pathways

Ethyl N,N-diethyloxamate and its derivatives can undergo both intramolecular and intermolecular reactions, often influenced by reaction conditions and the presence of other functional groups. acs.orgresearchgate.net

Photochemical Transformations and Cleavage Mechanisms

N,N-dialkyl α-keto amides derived from Ethyl N,N-diethyloxamate can undergo photochemical reactions. acs.org Upon irradiation, these compounds can undergo cleavage. The proposed mechanism involves the transfer of a hydrogen atom from an N-alkyl group to the keto oxygen, forming a zwitterionic intermediate. This intermediate can then eliminate a leaving group. acs.org

The resulting imminium ion can then partition between intermolecular and intramolecular pathways. acs.org Under aqueous conditions, intermolecular addition of water can occur. Alternatively, intramolecular cyclization can take place. acs.org The basicity of the leaving group can influence the preferred pathway. For example, a more basic phenolate (B1203915) leaving group can promote intramolecular cyclization by enhancing the nucleophilicity of an enolic oxygen within the intermediate. acs.org

Intramolecular Cyclization Processes and Product Distribution

Intramolecular cyclization is a key reaction pathway for derivatives of Ethyl N,N-diethyloxamate, leading to the formation of various heterocyclic structures. acs.orgunl.pt The product distribution is often dependent on the specific substrate and reaction conditions. acs.org

In the photochemical reactions of N,N-diethyl amides, the intermediate imminium ion can cyclize intramolecularly to form products like methyleneoxazolidinone. acs.org The preference for this cyclization over intermolecular reaction with water is influenced by factors such as the nature of the leaving group and the solvent. acs.org For instance, with phenolate leaving groups, the intramolecular cyclization product is strongly preferred, regardless of whether the reaction is conducted in aqueous or non-aqueous media. acs.org In contrast, with carboxylate leaving groups under aqueous conditions, the intermolecular pathway leading to a hemiacetal is favored for N,N-diethylamides. acs.org

Role in Catalytic Cycle Mechanisms

Ethyl N,N-diethyloxamate and related oxalamides can play a role in various catalytic cycles, either as substrates or as ligands that influence the catalytic process. nih.govrsc.orgresearchgate.net

Acceptorless Dehydrogenative Coupling Processes

Acceptorless dehydrogenative coupling (ADC) is a sustainable chemical transformation that forms new bonds with the liberation of hydrogen gas. nih.govrsc.org While direct involvement of Ethyl N,N-diethyloxamate in the catalytic cycle of ADC is not explicitly detailed in the provided context, the synthesis of oxalamides, which are structurally related, via ADC of ethylene (B1197577) glycol and amines has been reported. nih.govrsc.orgresearchgate.net

In a proposed mechanism for the ruthenium-catalyzed ADC of ethylene glycol and amines to form oxalamides, the reaction is thought to proceed through the initial formation of an α-hydroxy amide. This intermediate would then react with another molecule of the amine in a similar catalytic cycle to yield the final oxalamide product. nih.gov The reverse reaction, the hydrogenation of oxalamides to ethylene glycol and amines, can also be achieved using the same catalyst. nih.govrsc.org This highlights the potential for compounds with the oxalamide core structure to participate in such catalytic cycles.

Elucidation of Rate-Limiting Steps through Kinetic Isotope Effects and Hammett Studies

Detailed mechanistic insights into chemical reactions can be achieved by studying how reaction rates are influenced by isotopic substitution and the electronic nature of substituents. While specific kinetic isotope effect (KIE) studies and formal Hammett plots for reactions of Ethyl N,N-diethyloxamate itself are not extensively documented in the reviewed literature, such analyses have been performed on closely related systems, providing valuable transferable insights.

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect primarily arises from the mass difference, which alters the zero-point vibrational energies of chemical bonds; heavier isotopes have lower vibrational frequencies and thus lower zero-point energies. libretexts.orgfaccts.de In studies on the photochemical cleavage of N,N-diethyl α-keto amides, which are derivatives of Ethyl N,N-diethyloxamate, an inverse solvent isotope effect was observed. marquette.edu An inverse KIE (kH/kD < 1) suggests that the relevant vibrational force constants are greater in the transition state than in the ground state. wikipedia.org In contrast, similar studies on N,N-diisopropyl α-keto amides showed a small, normal solvent isotope effect, indicating that the N-alkyl groups play a significant role in the reaction mechanism and that the proton release step can become rate-determining. marquette.edu

The Hammett equation is a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of an aromatic substrate. wikipedia.orgic.ac.uk It relates reaction rates or equilibrium constants to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org While a direct Hammett plot for Ethyl N,N-diethyloxamate was not found, extensive research on the photochemistry of α-keto amides derived from it provides a clear example of Hammett-like principles. nih.govacs.org

These studies investigated the photochemical cleavage of α-keto amides bearing various para-substituted phenolate leaving groups (4-YC₆H₄O⁻). The nature of the substituent 'Y' was found to dictate the reaction pathway. nih.govcolab.ws

When 'Y' is an electron-withdrawing group (e.g., -CN, -CF₃) or hydrogen, the primary reaction is an efficient photocleavage that releases the corresponding phenol. acs.orgfigshare.com This pathway is believed to proceed through a zwitterionic intermediate. acs.orgacs.org

Conversely, when 'Y' is an electron-donating group (e.g., -CH₃, -OCH₃), the quantum yield of the photocleavage reaction decreases significantly, and a competing 1,3-photorearrangement of the phenolic group becomes the dominant pathway. acs.orgfigshare.com

This dependency of the reaction mechanism on the electronic character of the substituent is a classic linear free-energy relationship. A plot of the logarithm of the reaction rate (or quantum yield) versus the Hammett substituent constant (σ) would likely be linear, yielding a reaction constant (ρ). wikipedia.orgrsc.org The shift in mechanism from a heterolytic cleavage (favored by electron-withdrawing groups that stabilize a negative charge on the leaving phenolate) to a homolytic cleavage (see section 3.5) demonstrates the profound influence of substituent electronic effects on the potential energy surface of the reaction. acs.org

Table 1: Effect of para-Substituents on the Photochemical Reaction Pathway of α-Keto Amide Derivatives

| Substituent (Y) | Electronic Nature | Dominant Reaction Pathway | Reference |

| -CN, -CF₃ | Electron-Withdrawing | Photoelimination (Phenol Release) | nih.gov, acs.org |

| -H | Neutral | Photoelimination (Phenol Release) | nih.gov, acs.org |

| -CH₃, -OCH₃ | Electron-Donating | 1,3-Photorearrangement (Radical Pathway) | nih.gov, acs.org |

Radical Chemistry Implications

The involvement of Ethyl N,N-diethyloxamate derivatives in radical chemistry is most evident in the photochemical reactions of α-keto amides. As mentioned previously, the reaction pathway is highly dependent on the electronic nature of substituents on the leaving group. acs.org

When α-keto amides prepared using Ethyl N,N-diethyloxamate are functionalized with para-electron-releasing groups (such as -CH₃ or -OCH₃) on a phenolic moiety, the mechanism shifts from a zwitterionic pathway to one involving radical intermediates. nih.govcolab.ws The key mechanistic step in this pathway is the homolytic cleavage (homolysis) of the ArO-C bond in the excited state. acs.orgfigshare.com This bond scission generates a radical pair, consisting of a para-substituted phenoxyl radical and an α-keto amide-derived radical. figshare.com

The formation of these phenoxyl radicals is not merely theoretical; they have been directly observed and characterized using laser flash photolysis experiments, providing strong evidence for the radical mechanism. acs.orgfigshare.com Following their formation, the radical pair can recombine to yield 1,3-photorearrangement products. nih.govcolab.ws

This shift to a radical-based mechanism has a direct impact on the efficiency of the phenol-releasing photocleavage reaction. The quantum yields for photoelimination, which are between 0.2 and 0.3 for electron-withdrawing substituents, decrease significantly when electron-donating groups are present, as the radical rearrangement pathway becomes the preferred route. acs.orgfigshare.com This demonstrates that derivatives of Ethyl N,N-diethyloxamate can serve as precursors to photochemically generated radical species, a property of interest in synthetic and mechanistic chemistry.

Table 2: Quantum Yields (Φ) for Phenol Photoelimination from N,N-diethyl α-keto amides in Aqueous Solution

| Substituent (Y) on Phenol | Quantum Yield (Φ) | Primary Mechanism | Reference |

| -CN | ~0.2 - 0.3 | Zwitterionic Elimination | acs.org |

| -CF₃ | ~0.2 - 0.3 | Zwitterionic Elimination | acs.org |

| -H | ~0.2 - 0.3 | Zwitterionic Elimination | acs.org |

| -CH₃ | Significantly Decreased | Radical Rearrangement | acs.org |

| -OCH₃ | Significantly Decreased | Radical Rearrangement | acs.org |

Spectroscopic Characterization and Structural Elucidation of Ethyl N,n Diethyloxamate and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including ethyl N,N-diethyloxamate. montana.edu It is also instrumental in studying dynamic processes such as conformational changes and chemical exchange. montana.edulibretexts.org

Proton (¹H) and Carbon-13 (¹³C) NMR Applications in Structural Confirmation

The ¹H and ¹³C NMR spectra of ethyl N,N-diethyloxamate provide a detailed map of the molecule's carbon and proton environments. In a typical ¹H NMR spectrum, distinct signals corresponding to the ethyl groups on the nitrogen and the ethyl ester moiety are observed. For instance, the protons of the CH₂ group in an ethyl ester typically appear as a quartet, while the CH₃ protons present as a triplet due to spin-spin coupling with the adjacent methylene (B1212753) protons. docbrown.info Similarly, the diethylamino group will exhibit characteristic signals for its methylene and methyl protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the different carbon environments within the molecule. libretexts.org Key resonances would be expected for the carbonyl carbons of the oxamate (B1226882) group, the carbons of the ethyl ester, and the carbons of the N,N-diethylamino group. libretexts.orgchemicalbook.com The chemical shifts of these carbon signals are indicative of their electronic environment. For example, carbons attached to electronegative oxygen atoms, like those in the ester group, will appear at a higher chemical shift (downfield) compared to the alkyl carbons. libretexts.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for ethyl N,N-diethyloxamate based on typical values for similar functional groups.

| Atom | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H | Ethyl (ester) -CH₂- | ~4.2 (quartet) | ~61 |

| H | Ethyl (ester) -CH₃ | ~1.3 (triplet) | ~14 |

| H | Ethyl (amide) -CH₂- | ~3.4 (quartet) | ~41 |

| H | Ethyl (amide) -CH₃ | ~1.2 (triplet) | ~13 |

| C | Carbonyl (ester) C=O | - | ~163 |

| C | Carbonyl (amide) C=O | - | ~160 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions. carlroth.com

Dynamic NMR Investigations for Chemical Exchange Rate Determination

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating processes that involve the interchange of nuclei between different magnetic environments. montana.edulibretexts.org A key application of DNMR is the study of restricted rotation around chemical bonds, which is particularly relevant for the amide bond in ethyl N,N-diethyloxamate. montana.edusemanticscholar.org Due to the partial double bond character of the C-N amide bond, rotation is hindered, leading to magnetically non-equivalent environments for the two ethyl groups on the nitrogen at low temperatures. montana.edust-andrews.ac.uk

As the temperature increases, the rate of rotation around the C-N bond increases. libretexts.org When the rate of this chemical exchange becomes comparable to the NMR timescale, the distinct signals for the non-equivalent ethyl groups will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. montana.edu By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to determine the rate of chemical exchange and calculate the free energy barrier (ΔG‡) to rotation. montana.eduresearchgate.net This technique has been successfully applied to determine the rotational barriers in similar N,N-dialkylamides. st-andrews.ac.uk The exchange rates that can be studied by DNMR are typically in the range of 10⁻¹ to 10⁵ s⁻¹. montana.edu

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis of Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. unitechlink.com The FT-IR spectrum of ethyl N,N-diethyloxamate is characterized by absorption bands corresponding to the vibrations of its key functional groups.

The most prominent features in the FT-IR spectrum are the strong absorption bands due to the stretching vibrations of the two carbonyl (C=O) groups. libretexts.org The ester carbonyl typically absorbs at a higher frequency (around 1750-1735 cm⁻¹) compared to the amide carbonyl (around 1680-1630 cm⁻¹). The C-N stretching vibration of the diethylamino group is also observable, typically in the range of 1200-1130 cm⁻¹. derpharmachemica.com Additionally, the C-O stretching vibrations of the ester group will appear in the fingerprint region, usually as two bands. libretexts.org The various C-H stretching and bending vibrations of the ethyl groups will be present in their characteristic regions. derpharmachemica.com

The table below details the expected characteristic FT-IR absorption frequencies for ethyl N,N-diethyloxamate.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch | Ester | 1750 - 1735 | Strong |

| C=O Stretch | Amide | 1680 - 1630 | Strong |

| C-H Stretch | Alkyl | 2980 - 2850 | Medium to Strong |

| C-N Stretch | Amine | 1200 - 1130 | Medium |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

These values are typical and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. piketech.com For a volatile compound like ethyl N,N-diethyloxamate, GC-MS is an ideal method for its identification. The sample is first vaporized and separated from other components in the GC column. As the separated ethyl N,N-diethyloxamate elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of ethyl N,N-diethyloxamate (173.21 g/mol ). nist.gov Additionally, a series of fragment ions will be observed, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for ethyl N,N-diethyloxamate would include cleavage of the C-C bond between the two carbonyl groups, loss of the ethoxy group from the ester, and fragmentation of the diethylamino group.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Mechanistic Studies

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing molecules in solution, including thermally labile compounds and reaction intermediates. nih.govmdpi.com ESI-MS generates ions directly from a liquid phase, which allows for the study of reaction mechanisms by detecting transient species present in the reaction mixture. rsc.orgresearchgate.net

In the context of reactions involving ethyl N,N-diethyloxamate, ESI-MS can be used to monitor the progress of the reaction in real-time. mdpi.com By introducing a continuous flow of the reaction mixture into the ESI source, it is possible to identify and characterize intermediates, products, and byproducts as they are formed. researchgate.net This technique is a powerful tool for elucidating reaction pathways and has been successfully employed in the study of a wide range of organic and organometallic reactions. rsc.orgresearchgate.net The soft nature of ESI often results in the observation of the protonated molecule, [M+H]⁺, with minimal fragmentation, which is advantageous for identifying the molecular weights of species in solution. libretexts.orgnih.gov

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) is a powerful analytical technique for determining the detailed atomic and molecular structure of a crystalline material. uhu-ciqso.es By analyzing the diffraction pattern of an X-ray beam scattered by the atoms within a crystal, one can deduce precise information about bond lengths, bond angles, and the arrangement of molecules in the solid state, known as crystal packing. uhu-ciqso.esresearchgate.net While single-crystal X-ray diffraction data for ethyl N,N-diethyloxamate is not prominently available in published literature, extensive studies on its close structural analogs, particularly N,N'-dialkyloxamides, provide significant insights into the likely solid-state conformation and intermolecular interactions that would characterize the title compound.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for obtaining the precise three-dimensional architecture of a molecule in the solid state. uhu-ciqso.es For analogs of ethyl N,N-diethyloxamate, such as N,N'-dipropyloxamide and N,N'-dibutyloxamide, SC-XRD studies have been successfully conducted, revealing key structural parameters. soton.ac.ukmdpi.com

The analysis of N,N'-dipropyloxamide, synthesized from the reaction of diethyloxalate and n-propylamine, showed that the compound crystallizes in the triclinic P-1 space group. mdpi.com A crucial finding from the diffraction data is the conformation of the central oxalamide core. The molecule adopts an antiperiplanar conformation, where the two amide groups are oriented in opposite directions, resulting in a planar oxalamide unit. mdpi.com The n-propyl chains are situated on opposite sides of this plane. mdpi.com Similarly, the crystal structure of N,N'-dibutyloxamide, obtained from an acetonitrile (B52724) solution, also features two antiperiplanar amide groups. soton.ac.uk

These findings suggest that the core dicarbonyl unit O=C-C=O in these molecules prefers a transoid arrangement, which minimizes steric hindrance and dipole-dipole repulsion. Although ethyl N,N-diethyloxamate possesses an ester group in place of one of the secondary amide groups, this preference for an antiperiplanar arrangement of the carbonyls is likely to be conserved.

The table below summarizes the crystallographic data for an analog, N,N'-dipropyloxamide. mdpi.com

Interactive Table: Crystallographic Data for N,N'-Dipropyloxamide

| Parameter | Value |

|---|---|

| Compound | N,N'-Dipropyloxamide |

| Chemical Formula | C₈H₁₆N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Asymmetric Unit | Half of the molecule |

| Key Conformation | Antiperiplanar oxalamide core |

Data sourced from studies on N,N'-dialkyloxamide analogs. mdpi.com

The crystal packing, or the arrangement of molecules in a crystal lattice, is governed by a variety of intermolecular forces, with hydrogen bonding being particularly dominant in oxalamide structures. researchgate.netresearchgate.net In the crystal structures of N,N'-dipropyloxamide and N,N'-dibutyloxamide, the primary organizing force is a strong intermolecular N–H···O hydrogen bond. soton.ac.ukmdpi.com

These N,N'-disubstituted oxalamides are self-complementary, possessing both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen). mdpi.com This allows for the formation of robust and predictable hydrogen bonding motifs. Specifically, neighboring molecules interact through a dimeric R²₂(10) hydrogen bond motif, where two molecules are linked by a pair of N–H···O bonds, forming a ten-membered ring. mdpi.comresearchgate.net This interaction leads to the formation of one-dimensional ribbons or chains of molecules running through the crystal. soton.ac.ukresearchgate.net These ribbons are further held together by weaker C–H···O interactions, creating a stable three-dimensional supramolecular architecture. soton.ac.ukresearchgate.net

For ethyl N,N-diethyloxamate, the situation is markedly different. As a tertiary amide-ester, it lacks the N-H proton necessary to act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at its two carbonyl oxygen atoms and the ester oxygen atom. lumenlearning.com While it cannot form the strong, self-complementary N–H···O networks seen in its secondary amide analogs, it can participate in weaker C–H···O intermolecular interactions. The packing in its crystal structure would therefore be dictated by a combination of these weaker hydrogen bonds and van der Waals forces. Ester molecules are known to engage in hydrogen bonding with suitable donors like water, which confirms the acceptor capability of the oxygen atoms. chemguide.co.uk The absence of strong, directional N-H hydrogen bonds suggests that the crystal packing of ethyl N,N-diethyloxamate may be less predictable and potentially less dense than that of its N,N'-dialkyloxamide analogs.

Interactive Table: Hydrogen Bonding in Oxalamide Analogs

| Compound | Dominant Interaction | Motif | Resulting Structure |

|---|---|---|---|

| N,N'-Dipropyloxamide | N–H···O | R²₂(10) | 1D Ribbons |

| N,N'-Dibutyloxamide | N–H···O | R²₂(10) | 1D Ribbons |

| Ethyl N,N-Diethyloxamate | C–H···O (Predicted) | N/A | Governed by weaker forces |

Data sourced from studies on N,N'-dialkyloxamide analogs and general principles of intermolecular forces. soton.ac.ukmdpi.comresearchgate.net

Computational and Theoretical Investigations of Ethyl N,n Diethyloxamate Systems

Quantum Mechanical (QM) Calculations and Density Functional Theory (DFT)

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), have proven to be invaluable tools for understanding the molecular properties and reactivity of Ethyl N,N-diethyloxamate and related systems. These computational methods allow for a detailed examination of electronic structure, which in turn governs the molecule's geometry, spectroscopic behavior, and reaction pathways.

Exploration of Potential Energy Surfaces and Conformational Preferences

Theoretical studies have been conducted on various oxalamide derivatives to explore their potential energy surfaces (PES) and determine their most stable conformations. For instance, investigations into N,N'-disubstituted oxalamides have shown that the antiperiplanar conformation, where the two amide groups are on opposite sides of the central C-C bond, represents a minimum on the potential energy surface. soton.ac.uk This preference for a trans configuration is a common feature in the solid-state structures of related oxalamide compounds. researchgate.net

Prediction and Interpretation of Spectroscopic Properties

DFT calculations have been successfully used to predict and interpret the spectroscopic properties of molecules containing the oxamate (B1226882) moiety, including their infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. For example, in a study of a related imine oxime, the calculated vibrational bands were found to be consistent with experimental results. researchgate.net The C-H stretching vibrations are typically observed in the range of 2800–3200 cm⁻¹. researchgate.net Specifically, symmetric C-H stretching vibrations have been calculated to appear around 3069, 3065, and 3040 cm⁻¹, while asymmetric stretches are predicted at 3042, 3031, 3032, and 3020 cm⁻¹. researchgate.net The carbonyl (C=O) group stretching vibration in a similar compound was experimentally observed at 1636 cm⁻¹ and calculated to be at 1620 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT methods can also predict the chemical shifts of atoms in an NMR spectrum. In a related compound, the chemical shifts for the carbonyl carbons were theoretically predicted at 168.69 and 162.09 ppm, which is in reasonable agreement with the experimental signals observed at 155.6 and 160.8 ppm. researchgate.net For proton NMR, the signals for protons attached to oxygen and nitrogen atoms are often found downfield due to the electronegativity of these atoms. researchgate.net For instance, the calculated chemical shifts for hydroxyl and imine protons were 12.77 and 9.46 ppm, respectively, corresponding to experimental signals at 13.5 and 9.2 ppm. researchgate.net

Table 1: Comparison of Experimental and Calculated Spectroscopic Data for a Related Oxamate System

| Spectroscopic Data | Experimental Value | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| **FT-IR (cm⁻¹) ** | ||

| Symmetric C-H Stretch | 3102, 3038 | 3069, 3065, 3040 |

| Asymmetric C-H Stretch | 3015 | 3042, 3031, 3032, 3020 |

| C=N Stretch | 1636 | 1620 |

| O-H Stretch | 3344 | 3682, 3129, 3063 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbons | 155.6, 160.8 | 168.69, 162.09 |

| ¹H NMR (ppm) | ||

| O-H Proton | 13.5 | 12.77 |

Note: The data presented is for a closely related oxamate system and is intended to be illustrative of the application of DFT in spectroscopic analysis. researchgate.net

Elucidation of Reaction Transition States and Energetic Profiles

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions by identifying transition states and mapping out the energetic profiles of reaction pathways. This allows researchers to understand the feasibility of a reaction and the factors that control its outcome. For example, in the context of metal-catalyzed reactions, DFT has been used to study the transition states of copper-mediated reactions involving related substrates. rsc.org These calculations can rationalize the stereoselectivity of a reaction by comparing the energies of different transition state structures. rsc.org The study of reaction mechanisms can also involve investigating the role of solvents and other additives, as their interaction with the reactants and transition states can significantly influence the reaction's energetic landscape. chemrxiv.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules and their interactions with their environment. While specific MD studies on Ethyl N,N-diethyloxamate are not prevalent in the provided search results, the principles can be applied to understand its intermolecular interactions.

Ligand Design and Catalyst Optimization through In Silico Screening Methodologies

The structural motif of Ethyl N,N-diethyloxamate, particularly the oxalamide core, makes it and its derivatives interesting candidates for ligand design in coordination chemistry and catalysis. vulcanchem.com In silico screening methodologies, which utilize computational techniques to evaluate large libraries of virtual compounds, can accelerate the discovery of new ligands and catalysts.

By systematically modifying the substituents on the oxalamide scaffold (in this case, the ethyl groups on the nitrogen and the ethyl ester group), it is possible to tune the electronic and steric properties of the ligand. DFT calculations can be used to predict the donor properties of these modified ligands and their binding affinities to various metal centers. researchgate.net This information can then be used to identify promising candidates for synthesis and experimental testing. For instance, in silico studies have been used to design and screen novel pyrazole (B372694) derivatives for their biological activity, demonstrating the power of computational methods in guiding the development of new functional molecules. ekb.eg Similarly, the design of new catalysts can be aided by computational screening of potential ligands to optimize their performance for specific chemical transformations. acs.org

Future Research Directions and Emerging Paradigms in Ethyl N,n Diethyloxamate Chemistry

Exploration of Novel Reactivity and Catalytic Pathways

The inherent functionality of Ethyl N,N-diethyloxamate, featuring both an ester and a tertiary amide group, provides a rich platform for discovering novel chemical transformations. nbinno.com While its role as a nucleophile is established, future work will likely focus on activating its less intuitive reactive sites and developing new catalytic systems to achieve unprecedented selectivity and efficiency.

Key areas of future investigation include:

C-H Activation: The ethyl groups on the nitrogen atom and the ester moiety present targets for C-H activation/functionalization reactions. Developing selective catalysts, perhaps based on transition metals like palladium or rhodium, could enable the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials.

Decarbonylative Coupling: Inspired by recent advances in amide and ester chemistry, research into catalytic decarbonylative reactions of Ethyl N,N-diethyloxamate could forge new carbon-carbon or carbon-heteroatom bonds. This would open up pathways to novel molecular skeletons that are otherwise difficult to access.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving Ethyl N,N-diethyloxamate or its derivatives is a promising frontier. This could lead to the enantioselective synthesis of complex molecules, which is of particular interest in the pharmaceutical and agrochemical industries.

Radical Chemistry: The generation of carbamoyl (B1232498) radicals from related oxamic acid precursors via photochemical or electrochemical methods has been shown to be a powerful tool for forming amides. rsc.org Exploring similar radical-based transformations starting from Ethyl N,N-diethyloxamate could provide new avenues for addition and coupling reactions. rsc.org

New catalytic strategies are also emerging. For instance, the use of heterobimetallic catalysts, such as lanthanide-sodium alkoxides, has shown high activity for amide formation from esters under solvent-free conditions. researchgate.net Similarly, cerium oxide has been demonstrated as an effective heterogeneous catalyst for transamidation. researchgate.net Applying such innovative catalytic systems to the reactions of Ethyl N,N-diethyloxamate could lead to highly efficient and sustainable synthetic processes.

Integration of Advanced Spectroscopic and Structural Probes

A deeper understanding of the structure, conformation, and electronic properties of Ethyl N,N-diethyloxamate is crucial for predicting its reactivity and designing new applications. While standard techniques like Infrared (IR) spectroscopy and basic Nuclear Magnetic Resonance (NMR) provide fundamental characterization, the integration of more advanced probes will offer unprecedented insight. nist.gov

Future research will benefit from the application of:

Advanced NMR Spectroscopy: Techniques such as 2D NMR (COSY, HSQC, HMBC) can unambiguously assign proton and carbon signals and reveal through-bond and through-space correlations. rsc.org More specialized methods like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the molecule's solution-phase conformation and dynamics. nih.gov For studying interactions with other molecules, ligand-detected NMR techniques like Saturation Transfer Difference (STD) spectroscopy could be employed. nih.gov

X-Ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on the solid-state conformation, bond lengths, and bond angles of Ethyl N,N-diethyloxamate. nih.gov This data is invaluable for benchmarking computational models and understanding intermolecular interactions in the crystalline state. nih.gov

Computational Chemistry (DFT): Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties. rsc.org It can be used to calculate theoretical NMR and IR spectra to aid in experimental data interpretation, determine conformational preferences, and map out electron density to predict sites of reactivity. nih.govresearchgate.netresearchgate.net DFT calculations can also predict electronic properties like HOMO-LUMO energy gaps, which are relevant to the molecule's stability and potential photochemical reactivity. nih.gov

| Spectroscopic/Structural Probe | Information Gained | Future Application for Ethyl N,N-Diethyloxamate |

|---|---|---|

| Advanced 2D NMR | Precise ¹H and ¹³C assignments, scalar coupling networks, spatial proximities. researchgate.netresolvemass.ca | Elucidation of complex reaction mixtures, conformational analysis in solution, studying intermolecular interactions. |

| X-Ray Crystallography | Definitive solid-state 3D structure, bond lengths/angles, packing interactions. nih.gov | Validation of computational models, understanding polymorphism, engineering crystal properties. |

| Density Functional Theory (DFT) | Optimized geometry, predicted spectroscopic data (NMR, IR), electronic properties (HOMO/LUMO), reaction pathways. rsc.orgnih.gov | Aiding spectral assignment, predicting reactivity, designing new derivatives with tailored electronic properties. |

| Chiroptical Spectroscopy | (For chiral derivatives) Absolute configuration, solution-state conformation. | Characterization of enantiomerically pure products resulting from asymmetric synthesis. |

Application of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

For Ethyl N,N-diethyloxamate, AI and ML can be applied in several key areas:

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose multiple synthetic pathways for Ethyl N,N-diethyloxamate and its derivatives, starting from simple, commercially available precursors. acs.orgchemcopilot.com These platforms can learn from millions of published reactions to suggest both conventional and novel disconnections, potentially uncovering more efficient or cost-effective routes that a human chemist might overlook. grace.comchemical.ai

Reaction Optimization: ML algorithms can be trained on experimental data to predict how changes in reaction parameters (e.g., catalyst, solvent, temperature, concentration) will affect the yield and purity of a reaction. nih.govpku.edu.cn This approach, known as active learning, can rapidly identify optimal conditions with a minimal number of experiments, saving time and resources. duke.edu This would be particularly useful for optimizing the synthesis of Ethyl N,N-diethyloxamate or its use in subsequent reactions.

Property Prediction and De Novo Design: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. This allows for the virtual screening of novel derivatives of Ethyl N,N-diethyloxamate for desired characteristics. Furthermore, generative AI models can design entirely new molecules based on the oxamate (B1226882) scaffold, optimized for specific properties like binding affinity to a biological target or improved material performance.

| AI/ML Application | Description | Potential Impact on Ethyl N,N-Diethyloxamate Chemistry |

|---|---|---|

| Retrosynthesis | AI algorithms work backward from a target molecule to identify potential starting materials and reaction steps. acs.orgchemcopilot.com | Rapidly generate and rank diverse and novel synthetic routes, reducing planning time from weeks to minutes. chemcopilot.com |

| Reaction Condition Optimization | ML models use active learning to predict optimal solvents, catalysts, and temperatures based on limited experimental data. beilstein-journals.orgduke.edu | Accelerate the optimization of synthesis and derivatization reactions, improving yields and reducing waste. |

| Property Prediction | Models are trained on large datasets to predict properties (e.g., solubility, reactivity, bioactivity) from molecular structure. | Enable high-throughput virtual screening of novel oxamate derivatives for specific applications. |

| ***De Novo* Molecular Design** | Generative models create novel molecular structures with desired properties based on a given scaffold. | Design new functional molecules based on the Ethyl N,N-diethyloxamate core for pharmaceuticals or materials science. |

Development of Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. Future research on Ethyl N,N-diethyloxamate will undoubtedly focus on developing more sustainable and environmentally benign synthetic methods. This involves a holistic approach, considering everything from the choice of starting materials to the energy consumption of the process.

Key strategies for greener synthesis of Ethyl N,N-diethyloxamate include:

Use of Renewable Feedstocks: Exploring routes that begin with bio-based starting materials instead of petroleum-derived precursors. For example, synthesizing the precursor oxamic acid from biomass-derived resources.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. Catalytic reactions are often superior to stoichiometric ones in this regard.

Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents such as cyclopentyl methyl ether (CPME). nih.gov This also includes avoiding the use of toxic reagents.

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, can reduce energy requirements and simplify product purification. acs.orgacs.org For instance, lipases like Candida antarctica lipase (B570770) B (CALB) have been successfully used for amidation reactions under mild, green conditions. nih.gov The use of heterogeneous catalysts like copper or cerium oxide can also facilitate sustainable transamidation and esterification processes. researchgate.net

Energy Efficiency: Utilizing energy-efficient methods such as microwave irradiation or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch heating.

| Green Chemistry Principle | Application to Ethyl N,N-Diethyloxamate Synthesis |

|---|---|

| Waste Prevention | Optimize reactions to maximize yield and minimize byproducts. |

| Atom Economy | Design syntheses that incorporate the maximum amount of starting materials into the product. |

| Less Hazardous Synthesis | Avoid toxic reagents and solvents in favor of safer alternatives. |

| Designing Safer Chemicals | Design derivatives with reduced toxicity and enhanced biodegradability. |

| Safer Solvents & Auxiliaries | Replace traditional volatile organic compounds (VOCs) with green solvents like water, CPME, or 2-MeTHF. nih.gov |

| Energy Efficiency | Employ methods like microwave synthesis or flow chemistry to reduce energy consumption. |

| Use of Renewable Feedstocks | Source starting materials from biomass instead of petrochemicals. |

| Reduce Derivatives | Minimize the use of protecting groups to reduce the number of synthetic steps. |

| Catalysis | Utilize highly selective and recyclable catalysts, including biocatalysts (e.g., lipases) or heterogeneous catalysts. researchgate.netnih.gov |

| Design for Degradation | Design the molecule and its derivatives to break down into benign substances after use. |

| Real-time Analysis | Implement in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry | Choose reagents and conditions that minimize the potential for chemical accidents. |

Q & A

Q. What synthetic routes are available for Ethyl N,N-diethyloxamate, and how can reaction conditions be optimized for laboratory-scale production?

Answer: Ethyl N,N-diethyloxamate can be synthesized via transesterification or alkylation reactions. For example, dialkylation of ethyl nitroacetate under controlled pH (e.g., using NaH or K₂CO₃ as a base) and solvent polarity (e.g., DMF or THF) optimizes yield . Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical to isolate the product. Temperature control (e.g., 60–80°C) minimizes side reactions like hydrolysis .

Q. What analytical techniques are recommended for characterizing Ethyl N,N-diethyloxamate, and how should data interpretation be approached?

Answer: Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm molecular structure, focusing on ester carbonyl signals (~170 ppm in ¹³C NMR) and diethylamino proton splitting patterns (quartet, δ ~1.2–1.4 ppm). Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) assesses purity. Cross-validate results with mass spectrometry (MS) for molecular ion peaks (e.g., m/z 306.32 for C₁₈H₁₄N₂O₃) .

Q. What safety protocols are essential when handling Ethyl N,N-diethyloxamate in laboratory settings?

Answer: Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols. Store in sealed containers at 2–8°C in a dry, ventilated area. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical evaluation for ingestion .

Advanced Research Questions

Q. How does Ethyl N,N-diethyloxamate inhibit allergic reactions, and what experimental models validate its pharmacological efficacy?

Answer: The compound suppresses mast cell degranulation by stabilizing cell membranes and blocking histamine release. In vivo efficacy is validated using:

- Rat passive cutaneous anaphylaxis (PCA): 75% inhibition at 0.1 mg/kg via IgE-mediated response suppression .

- Primate airway resistance models: 45% inhibition of lung resistance changes post-Ascaris suum antigen challenge .

Dose-response curves (0.1–50 mg/kg) and histopathological analysis of lung tissue are critical for confirming mechanism .

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., Henry’s Law constants) for Ethyl N,N-diethyloxamate across studies?

Answer: Discrepancies arise from variations in measurement techniques (e.g., gas chromatography vs. static headspace). Standardize experiments using NIST-referenced methods:

- Calibrate instruments with certified reference materials (e.g., ethyl acetate for volatility comparisons).

- Control temperature (±0.1°C) and humidity during gas-phase measurements.

- Use quantum mechanical calculations (e.g., DFT) to predict solubility parameters and cross-validate empirical data .

Q. What strategies mitigate batch-to-batch variability in Ethyl N,N-diethyloxamate synthesis, and how can impurities be quantified?

Answer: Variability is often due to residual solvents or unreacted intermediates. Implement:

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progression.

- Quality-by-Design (QbD): Optimize critical parameters (e.g., stoichiometry, agitation rate) via factorial design experiments.

- Impurity profiling: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects trace impurities (e.g., diethylamine byproducts) at ppm levels .

Q. What are the limitations of using Ethyl N,N-diethyloxamate in long-term in vivo studies, and how can toxicity be assessed?

Answer: Chronic toxicity risks include hepatorenal dysfunction (observed in rodent models at >50 mg/kg/day). Mitigate via:

- Toxicokinetic studies: Measure plasma half-life and metabolite accumulation (e.g., oxamic acid derivatives).

- Histopathology: Evaluate liver/kidney tissue sections for necrosis or inflammation.

- Genotoxicity assays: Ames test for mutagenicity and comet assay for DNA damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.